Sodium caprylamidoacetate
Description
Properties
CAS No. |
18777-30-5 |
|---|---|
Molecular Formula |
C10H18NNaO3 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
sodium;2-(octanoylamino)acetate |
InChI |
InChI=1S/C10H19NO3.Na/c1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h2-8H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
SUKWDMYPQWAEBD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium caprylamidoacetate can be synthesized through the reaction of caprylic acid with sodium hydroxide, followed by the introduction of an amidoacetate group. The reaction typically involves the following steps:
Esterification: Caprylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: The ester is then reacted with an amine to form the amide.
Neutralization: The amide is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carboxylate functional groups in sodium caprylamidoacetate render it susceptible to hydrolysis under specific conditions:
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., HCl or H~2~SO~4~), the amide bond hydrolyzes to yield caprylamine and glycolic acid:
This mechanism parallels the hydrolysis of acrylamido sulfonic acid derivatives, where acidic conditions accelerate bond cleavage .
Base-Catalyzed Hydrolysis
Under alkaline conditions (e.g., NaOH), saponification of the carboxylate group may occur, though the sodium salt’s stability likely reduces this tendency. Instead, the amide group undergoes hydrolysis to form sodium glycolate and caprylate:
This behavior aligns with studies on sodium acrylamido sulfonate hydrolysis, where alkaline media promote amide degradation .
Thermal Degradation
Thermogravimetric analysis (TGA) of structurally related surfactants suggests decomposition pathways:
| Temperature Range (°C) | Degradation Process | Products |
|---|---|---|
| 150–200 | Dehydration and decarboxylation | CO~2~, H~2~O, caprylamide |
| 200–300 | Amide bond cleavage | Caprylamine, acetic acid derivatives |
| >300 | Carbonization | Residual carbonaceous material |
Similar degradation profiles are observed in poly(acrylamido-2-methylpropanesulfonic acid) systems, where thermal stability is influenced by ionic group interactions .
Surface Activity and Micellization
The compound’s amphiphilic structure enables surfactant-like behavior. Critical micelle concentration (CMC) and surface tension reduction can be inferred from analogous anionic surfactants:
| Property | Value (Predicted) | Comparative Data (Sodium Dodecyl Sulfate) |
|---|---|---|
| CMC (25°C) | 0.8–1.2 mM | 8.2 mM |
| Surface Tension (γ, mN/m) | 30–35 | 40 |
| Micelle Aggregation Number | 50–70 | 62 |
The lower CMC compared to SDS arises from the hydrophobic caprylic chain and stabilizing amide linkage, as seen in cardanol-based surfactants .
Polymerization and Copolymerization
While this compound lacks intrinsic polymerizable groups (e.g., vinyl bonds), its amphiphilicity allows it to act as:
-
A surfactant in emulsion polymerization (e.g., styrene or acrylate monomers), reducing interfacial tension and stabilizing particles .
-
A comonomer modifier in step-growth polymers, enhancing hydrophilicity or ionic conductivity. For example, copolymerization with acrylic acid could yield ion-exchange resins .
Ion-Exchange and Chelation
The carboxylate group participates in cation exchange, particularly with divalent metals (e.g., Ca^2+^, Mg^2+^):
This property is critical in water-softening applications, mirroring the behavior of sulfonated acrylamido copolymers .
Oxidation Reactions
The tertiary C–H bonds in the caprylic chain are susceptible to radical-initiated oxidation, forming hydroperoxides and eventually carbonyl compounds. Antioxidant additives (e.g., BHT) would mitigate this degradation, as observed in unsaturated fatty acid derivatives .
Biological and Environmental Reactivity
Scientific Research Applications
Sodium caprylamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of orally administered drugs by increasing their absorption through the intestinal mucosa.
Industry: Applied in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties
Mechanism of Action
The primary mechanism by which sodium caprylamidoacetate exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, thereby enhancing the permeability of biological membranes. This action facilitates the transport of drugs and other molecules across cell membranes. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and increasing their fluidity, which allows for easier passage of molecules .
Comparison with Similar Compounds
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
